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Compound of Interest

Compound Name: Nonanol, 9-fluoro-

Cat. No.: B1198897 Get Quote

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 140733-31-9

Disclaimer: Publicly available experimental data for 9-Fluoro-1-nonanol is limited. This guide

provides information based on established principles of organofluorine chemistry and data from

related compounds to infer its likely properties, synthesis, and potential applications.

Introduction
9-Fluoro-1-nonanol is a terminally monofluorinated long-chain alcohol. The introduction of a

single fluorine atom at the terminus of an aliphatic chain can significantly alter the molecule's

physical, chemical, and biological properties without drastically changing its overall size. This

"minimalist" modification can lead to unique applications in materials science and drug

discovery, as fluorine's high electronegativity can influence intermolecular interactions,

metabolic stability, and lipophilicity. This document serves as a technical guide, summarizing

predicted properties, potential synthetic routes, and hypothetical experimental protocols related

to 9-Fluoro-1-nonanol.

Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of 9-fluoro-1-nonanol and

related compounds for comparison.
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Property
9-Fluoro-1-nonanol
(Predicted)

1-Nonanol (Reference)

CAS Number 140733-31-9 143-08-8

Molecular Formula C9H19FO C9H20O

Molecular Weight 162.24 g/mol 144.25 g/mol

Boiling Point

Higher than 1-nonanol due to

increased polarity and dipole

moment.

215 °C

Density Higher than 1-nonanol. 0.827 g/cm³

LogP
Similar to or slightly higher

than 1-nonanol.
~3.5

Acidity (pKa)

Lower than 1-nonanol due to

the electron-withdrawing effect

of fluorine.

~16

Synthesis and Experimental Protocols
The synthesis of 9-fluoro-1-nonanol would likely involve the nucleophilic fluorination of a

suitable 9-carbon precursor. Below are detailed, generalized experimental protocols for

plausible synthetic routes.

Synthesis from 1,9-Nonanediol
This approach involves the selective monofluorination of a diol, which can be challenging but

offers a direct route.

Experimental Protocol:

Protection of one hydroxyl group: React 1,9-nonanediol with a suitable protecting group

(e.g., tert-butyldimethylsilyl chloride) in an appropriate solvent (e.g., dichloromethane) with a

base (e.g., triethylamine) to yield 9-(tert-butyldimethylsilyloxy)-1-nonanol.
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Activation of the remaining hydroxyl group: The free hydroxyl group is converted to a good

leaving group. For example, reaction with tosyl chloride in pyridine yields the corresponding

tosylate.

Nucleophilic Fluorination: The tosylate is then reacted with a fluoride source, such as

potassium fluoride in the presence of a phase-transfer catalyst (e.g., 18-crown-6) in a polar

aprotic solvent (e.g., acetonitrile) at elevated temperature to introduce the fluorine atom.

Deprotection: The silyl protecting group is removed using a fluoride source like

tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to yield 9-fluoro-1-nonanol.

Purification: The final product is purified by column chromatography on silica gel.

Synthesis from 9-Bromo-1-nonanol
This is a more common approach involving the displacement of a halide.

Experimental Protocol:

Protection of the hydroxyl group: The hydroxyl group of 9-bromo-1-nonanol is protected, for

example, as a tetrahydropyranyl (THP) ether by reacting with dihydropyran in the presence

of an acid catalyst.

Nucleophilic Fluorination: The bromide is displaced by fluoride using a reagent like silver(I)

fluoride or potassium fluoride with a phase-transfer catalyst in an appropriate solvent.

Deprotection: The THP protecting group is removed under acidic conditions (e.g., dilute HCl

in methanol) to give 9-fluoro-1-nonanol.

Purification: The crude product is purified by distillation under reduced pressure or column

chromatography.

Spectroscopic Characterization (Predicted)
The successful synthesis of 9-fluoro-1-nonanol would be confirmed by standard spectroscopic

methods.
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Spectroscopy Expected Observations

¹H NMR

- A triplet of doublets for the methylene protons

adjacent to the fluorine atom (-CH₂F) due to

coupling with both the adjacent methylene

protons and the fluorine atom. - A triplet for the

methylene protons adjacent to the hydroxyl

group (-CH₂OH). - Complex multiplets for the

other methylene protons in the chain.

¹³C NMR

- A doublet for the carbon atom bonded to

fluorine (C-F) with a large one-bond carbon-

fluorine coupling constant (¹JCF ≈ 160-170 Hz).

- A doublet for the carbon atom beta to the

fluorine with a smaller two-bond coupling

constant (²JCF).

¹⁹F NMR

- A triplet of triplets for the single fluorine atom,

coupled to the adjacent methylene protons and

the next methylene protons in the chain.

Mass Spectrometry

- A molecular ion peak corresponding to the

molecular weight of 9-fluoro-1-nonanol. -

Characteristic fragmentation patterns, including

the loss of water and HF.

IR Spectroscopy

- A broad absorption band around 3300 cm⁻¹ for

the O-H stretch. - C-H stretching absorptions

around 2900 cm⁻¹. - A C-F stretching absorption

in the region of 1000-1100 cm⁻¹.

Potential Biological Activity and Applications
While no specific biological activity has been reported for 9-fluoro-1-nonanol, terminally

fluorinated lipids and fatty acids are of interest in drug development.

Metabolic Stability: The C-F bond is very strong, and the presence of fluorine can block

metabolic oxidation at that position, potentially increasing the in vivo half-life of a drug

candidate.
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Membrane Interactions: Monofluorination can alter the molecule's interaction with biological

membranes, which could be exploited in the design of new drug delivery systems or enzyme

inhibitors.

Tracer for Imaging: If synthesized with the radioactive isotope ¹⁸F, 9-fluoro-1-nonanol could

serve as a PET imaging agent to study lipid metabolism or distribution in vivo.
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Caption: A generalized workflow for the synthesis of 9-fluoro-1-nonanol.
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Caption: A hypothetical metabolic pathway for 9-fluoro-1-nonanol.

To cite this document: BenchChem. [A Technical Guide to 9-Fluoro-1-nonanol]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198897#cas-
number-for-nonanol-9-fluoro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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